molecular formula C12H16O2 B13048627 3-(2-Propoxyphenyl)propanal CAS No. 1383152-78-0

3-(2-Propoxyphenyl)propanal

Cat. No.: B13048627
CAS No.: 1383152-78-0
M. Wt: 192.25 g/mol
InChI Key: LKWGFJAQZYCEHR-UHFFFAOYSA-N
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Description

3-(2-Propoxyphenyl)propanal is an organic compound with the molecular formula C12H16O2 It is an aldehyde derivative characterized by a propoxy group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propoxyphenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2-propoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Another method involves the use of Grignard reagents. In this approach, 2-propoxybenzaldehyde is reacted with a Grignard reagent derived from propyl bromide. The resulting intermediate is then subjected to acidic workup to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts in microbial fermentation processes can be explored for the production of optically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Propoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-Propoxyphenyl)propanoic acid.

    Reduction: 3-(2-Propoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Propoxyphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Propoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar in structure but lacks the propoxy group.

    3-Phenylpropanal: Similar backbone but without the propoxy substitution.

    2-Methoxycinnamaldehyde: Contains a methoxy group instead of a propoxy group.

Uniqueness

3-(2-Propoxyphenyl)propanal is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1383152-78-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-propoxyphenyl)propanal

InChI

InChI=1S/C12H16O2/c1-2-10-14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8-9H,2,5,7,10H2,1H3

InChI Key

LKWGFJAQZYCEHR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1CCC=O

Origin of Product

United States

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